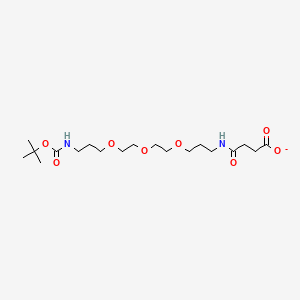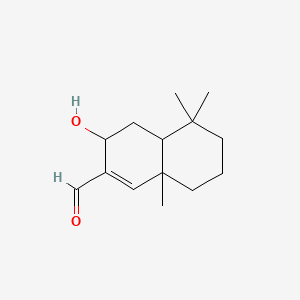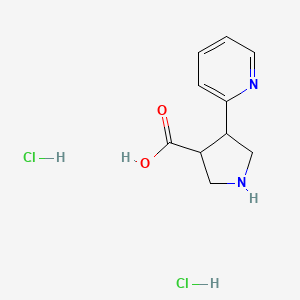
Cadmium antimonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium antimonide is a compound composed of cadmium and antimony, represented by the chemical formula CdSb. It is a well-studied II-V semiconductor known for its unique properties and applications in various fields, including optoelectronics and thermoelectric devices . The compound is notable for its stability and ability to form high-quality crystals, making it a valuable material for scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium antimonide can be synthesized through various methods. One common approach involves mixing cadmium powder and antimony powder in a stoichiometric ratio and heating the mixture under vacuum conditions. This process allows the cadmium and antimony to react and form this compound . Another method involves the use of chemical vapor transport, where cadmium and antimony are transported in a vapor phase and deposited onto a substrate to form the compound .
Industrial Production Methods: In industrial settings, this compound is often produced using high-purity cadmium and antimony sources. The materials are placed in a reaction container and heated to high temperatures to facilitate the reaction. The resulting this compound is then purified through processes such as annealing to achieve the desired quality and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form cadmium oxide and antimony oxide . It can also participate in reduction reactions where it is reduced to its elemental forms .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, hydrogen, and halogens. These reactions typically occur under controlled conditions, such as elevated temperatures and specific atmospheric compositions .
Major Products Formed: The major products formed from reactions involving this compound include cadmium oxide, antimony oxide, and various cadmium and antimony halides .
Applications De Recherche Scientifique
Cadmium antimonide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a material for studying semiconductor behavior and crystal growth . In biology and medicine, this compound is explored for its potential use in biosensors and medical imaging devices . Industrially, it is utilized in the production of thermoelectric devices and infrared detectors . The compound’s ability to form high-quality crystals makes it a valuable material for developing advanced electronic and optoelectronic devices .
Mécanisme D'action
The mechanism by which cadmium antimonide exerts its effects is primarily related to its semiconductor properties. It interacts with light and heat, allowing it to be used in optoelectronic and thermoelectric applications . At the molecular level, this compound’s effects are mediated through its interactions with electrons and holes in its crystal lattice, which influence its electrical and thermal conductivity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Cadmium antimonide is often compared with other II-V semiconductors, such as indium antimonide and mercury cadmium telluride . These compounds share similar properties but differ in their specific applications and performance characteristics.
Uniqueness: this compound is unique in its ability to form high-quality crystals and its stability under various conditions . Compared to indium antimonide, this compound offers better stability and is easier to produce in high purity . Mercury cadmium telluride, on the other hand, is preferred for certain infrared applications due to its tunable wavelength properties .
Propriétés
Numéro CAS |
12050-27-0 |
|---|---|
Formule moléculaire |
CdSb |
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
antimony;cadmium |
InChI |
InChI=1S/Cd.Sb |
Clé InChI |
WWGNOEDOFJKLST-UHFFFAOYSA-N |
SMILES canonique |
[Cd].[Sb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


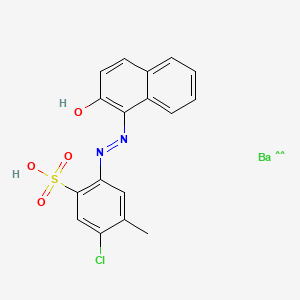
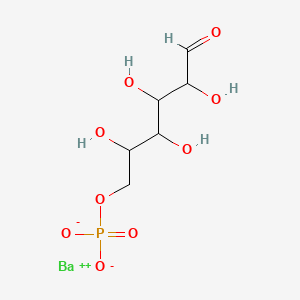
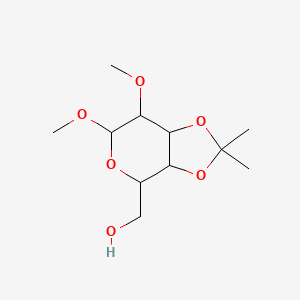
![3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B12324779.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12324787.png)
![N,N-dimethyl-1-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-7-yl)methanamine](/img/structure/B12324806.png)
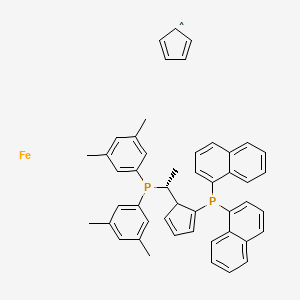
![N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide](/img/structure/B12324821.png)
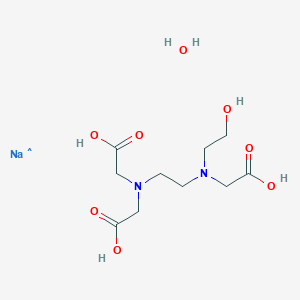
![4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12324842.png)
![4-[[1-[[1-(4-nitro-N-[1-oxo-3-phenyl-1-(pyrrolidine-2-carbonylamino)propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324844.png)
